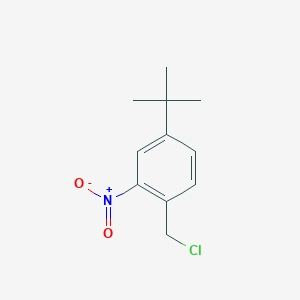
4-Tert-butyl-1-(chloromethyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE is an organic compound with a complex structure, featuring a benzene ring substituted with a chloromethyl group, a nitro group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE typically involves the chloromethylation of 2-nitro-4-tert-butylbenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are generally acidic, which helps in the protonation of the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: Formation of 1-(hydroxymethyl)-2-nitro-4-tert-butylbenzene.
Reduction: Formation of 1-(chloromethyl)-2-amino-4-tert-butylbenzene.
Oxidation: Formation of 1-(carboxymethyl)-2-nitro-4-tert-butylbenzene.
Aplicaciones Científicas De Investigación
1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE involves its interaction with various molecular targets:
Electrophilic Attack: The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on other molecules.
Reduction of Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
Pathways Involved: The compound can influence pathways involving oxidative stress and redox reactions due to its nitro and chloromethyl groups.
Comparación Con Compuestos Similares
1-(CHLOROMETHYL)-2-NITROBENZENE: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(CHLOROMETHYL)-4-NITROBENZENE: The nitro group is in a different position, affecting the compound’s reactivity and interaction with other molecules.
1-(BROMOMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and applications.
Uniqueness: 1-(CHLOROMETHYL)-2-NITRO-4-TERT-BUTYL-BENZENE is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and making it distinct from other similar compounds .
Propiedades
Número CAS |
34252-92-1 |
|---|---|
Fórmula molecular |
C11H14ClNO2 |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
4-tert-butyl-1-(chloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,7H2,1-3H3 |
Clave InChI |
GHFQQNFGCXPTLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
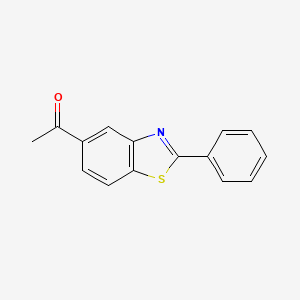

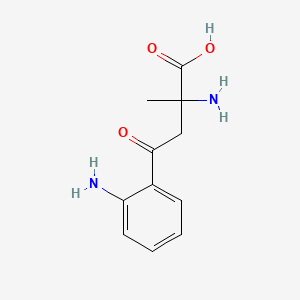
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

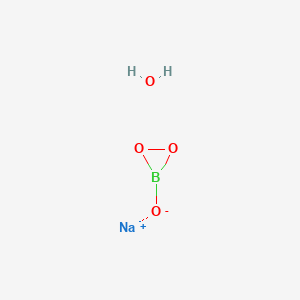
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
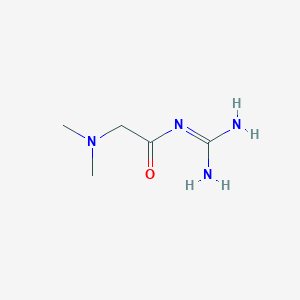
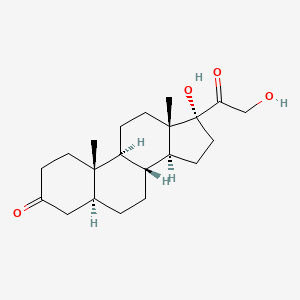

![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
